molecular formula C16H19BrN2O3S2 B2517154 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448027-87-9

3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2517154
CAS No.: 1448027-87-9
M. Wt: 431.36
InChI Key: HANXDPNCBWPAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C16H19BrN2O3S2 and its molecular weight is 431.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of new heterocycles based on pyrazole, which involves compounds related to 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine. These compounds demonstrate potential antimicrobial activity, suggesting their use in developing new antibacterial and antifungal agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Intermediates in Pesticide Synthesis

This compound is an important intermediate in the synthesis of new insecticides, such as chlor-antraniliprole. The synthesis involves multiple steps, starting from related pyridine compounds, and leads to the development of potent insecticidal agents (Wen-bo, 2011).

Medicinal Chemistry

Compounds with a sulfonyl hydrazone scaffold, which is structurally related to this compound, play a significant role in medicinal chemistry. They are synthesized for their antioxidant and anticholinesterase activities, indicating potential therapeutic applications in diseases like Alzheimer's (Karaman et al., 2016).

Alzheimer’s Disease Treatment

Research has been conducted on the synthesis of new heterocyclic derivatives related to this compound as potential drug candidates for treating Alzheimer’s disease. These compounds have been evaluated for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s therapy (Rehman et al., 2018).

Antibacterial Potential

Another application is the synthesis of acetamide derivatives bearing similar structural elements to this compound, which have been evaluated for their antibacterial potentials. These compounds show moderate inhibitory effects against various bacterial strains, indicating their utility in developing new antibacterial agents (Iqbal et al., 2017).

Mechanism of Action

The mechanism of action for similar compounds involves the catalytic protodeboronation of unactivated 1°, 2°, and 3° alkyl pinacol boronic esters utilizing photoredox catalysis . This is combined with a Matteson-CH2-homologation to carry out a formal methane addition to various alkenes .

Future Directions

The future directions in the research of similar compounds involve the development of more efficient protocols for the functionalizing deboronation of alkyl boronic esters . The introduction of more stable boronic ester moieties could significantly expand the scope of boron chemistry .

Properties

IUPAC Name

3-bromo-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S2/c1-2-13-5-6-15(23-13)24(20,21)19-10-7-12(8-11-19)22-16-14(17)4-3-9-18-16/h3-6,9,12H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANXDPNCBWPAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.